[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 5776-96-5
VCID: VC2914075
InChI: InChI=1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CO
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol

CAS No.: 5776-96-5

Cat. No.: VC2914075

Molecular Formula: C12H9NO3

Molecular Weight: 215.2 g/mol

* For research use only. Not for human or veterinary use.

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol - 5776-96-5

Specification

CAS No. 5776-96-5
Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
IUPAC Name [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol
Standard InChI InChI=1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2
Standard InChI Key JSULBSNOBUKNND-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CO
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CO

Introduction

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol is a synthetic organic compound that integrates two key heterocyclic frameworks: benzofuran and isoxazole. These structures are known for their diverse biological activities and applications in medicinal chemistry. This compound has gained attention due to its potential pharmacological properties, particularly in areas such as anticancer and antimicrobial research.

Chemical Identity

  • IUPAC Name: [5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methanol .

  • Molecular Formula: C12H9NO3C_{12}H_9NO_3 .

  • Molecular Weight: 215.20 g/mol .

  • PubChem CID: 33676715 .

Structural Features

The compound features:

  • A benzofuran moiety, which is a fused aromatic system combining benzene and furan rings.

  • An isoxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen atoms.

  • A hydroxymethyl group (-CH₂OH) attached to the isoxazole ring.

2D and 3D Representations

The 2D structure highlights the connectivity of atoms, while the 3D conformer provides spatial orientation, crucial for understanding interactions with biological targets .

Synthetic Pathways

While specific synthetic protocols for [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol are not detailed in the available literature, general methods for synthesizing benzofuran-isoxazole derivatives involve:

  • Cyclization Reactions: Formation of the isoxazole ring through cycloaddition reactions using nitrile oxides and alkenes.

  • Functionalization of Benzofuran: Introduction of substituents on the benzofuran core to achieve desired derivatives.

Characterization Techniques

The compound's structure can be confirmed using:

  • NMR Spectroscopy: Provides information on hydrogen and carbon environments.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • X-ray Crystallography: Confirms the three-dimensional arrangement of atoms.

Benzofuran Derivatives in Medicinal Chemistry

Benzofuran derivatives are recognized for their broad spectrum of biological activities:

  • Anticancer Properties: Benzofurans have been shown to inhibit cancer cell proliferation by targeting specific pathways .

  • Antimicrobial Activity: Effective against Gram-positive bacteria, Gram-negative bacteria, and fungi .

Isoxazole Contributions

Isoxazole rings enhance bioactivity by improving binding affinity to enzymes or receptors due to their electron-donating/withdrawing properties.

Anticancer Research

The hybrid nature of benzofuran-isoxazole compounds suggests potential as selective anticancer agents:

  • Structure–Activity Relationship (SAR) studies reveal that substitution patterns on these rings influence cytotoxicity against cancer cells .

Antimicrobial Agents

Isoxazole-containing compounds exhibit antimicrobial activity by disrupting microbial enzyme systems or cell membranes, making them candidates for drug development .

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